molecular formula C7H9NO4 B1380803 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid CAS No. 1216071-12-3

2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid

Cat. No.: B1380803
CAS No.: 1216071-12-3
M. Wt: 171.15 g/mol
InChI Key: DESNHERLOOJPNP-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

The compound is classified as an oxazole derivative, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in the 1,3-positions. Its IUPAC name, 2-[(5-methyl-1,3-oxazol-2-yl)methoxy]acetic acid , reflects its substitution pattern:

  • A 5-methyl-1,3-oxazol-2-yl group (an oxazole ring with a methyl substituent at position 5).
  • A methoxy linker bridging the oxazole and an acetic acid moiety.

Key molecular properties include:

Property Value Source
Molecular formula C₇H₉NO₄
Molecular weight 171.15 g/mol
PubChem CID 83814406
SMILES CC1=CN=C(O1)COCC(=O)O
InChIKey DESNHERLOOJPNP-UHFFFAOYSA-N

The oxazole ring contributes aromaticity, while the acetic acid group enhances solubility and enables hydrogen bonding, critical for interactions in biological systems.

Historical Context in Heterocyclic Chemistry Research

Oxazoles were first synthesized by Arthur Hantzsch in 1887 via the condensation of α-haloketones with ammonia. The discovery of natural oxazole-containing compounds, such as annuloline, spurred interest in their synthetic analogs. Over time, methodologies like the Robinson–Gabriel synthesis (dehydration of 2-acylaminoketones) and Van Leusen reaction (using TosMIC and aldehydes) became standard for oxazole preparation.

The structural simplicity of oxazoles belies their synthetic utility. For instance, This compound exemplifies how oxazole derivatives can be functionalized for drug design. Early 20th-century research focused on their electronic properties, revealing limited aromaticity due to incomplete π-electron delocalization. This partial aromaticity allows oxazoles to participate in diverse reactions, such as electrophilic substitution at C5 and nucleophilic substitution at C2.

Significance in Medicinal Chemistry and Drug Discovery

Oxazole derivatives are prized for their pharmacokinetic profiles, balancing lipophilicity and hydrogen-bonding capacity. This compound and related analogs have shown promise in several therapeutic areas:

Antidiabetic Agents

Compounds bearing the 5-methyloxazole motif, such as (Z)-2-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzyloxyimino]-2-(4-phenoxyphenyl)acetic acid , exhibit potent PPAR-γ agonism, reducing plasma glucose and triglycerides in diabetic models. The oxazole ring enhances metabolic stability compared to thiazolidinediones.

Ferroptosis Inhibitors

Recent studies highlight oxazole-based inhibitors like UAMC-4821 , which incorporates a 5-methyl-oxazol-2-yl group. These compounds demonstrate nanomolar efficacy in blocking lipid peroxidation, a hallmark of ferroptosis, with improved blood-brain barrier permeability.

Antibacterial and Antiviral Applications

Oxazole derivatives are integral to fluoroquinolones (e.g., levofloxacin ) and HIV integrase inhibitors (e.g., raltegravir ). While This compound itself is not a drug, its structural features align with scaffolds used in antimicrobial design.

Table 1: Oxazole Derivatives in Approved Drugs
Drug Name Target Indication Oxazole Substituent Source
Tafamidis Transthyretin amyloidosis 5-methyl-1,3-oxazol-2-yl
Oxaprozin Inflammation 5-phenyl-1,3-oxazol-2-yl
Leflunomide Autoimmune disorders 5-methylisoxazole-4-carboxylic acid

The acetic acid moiety in This compound facilitates salt formation and prodrug development, as seen in ester derivatives like ethyl-5-methylisoxazole-4-carboxylate .

Properties

IUPAC Name

2-[(5-methyl-1,3-oxazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-8-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNHERLOOJPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Erlenmeyer-Plochl Reaction for Oxazolone Formation

The Erlenmeyer-Plochl reaction is a classical cyclodehydration process used to synthesize oxazolones, which are key intermediates in constructing the target compound. This method involves the cyclization of amino acids with aldehydes under dehydrating conditions.

Procedure:

  • React hippuric acid (or similar amino acid derivatives) with an appropriate aldehyde (e.g., p-methoxybenzaldehyde) in dry acetic anhydride.
  • Catalyze the reaction with acetate ions, leading to cyclization and dehydration, forming the oxazolone core.
  • Subsequent functionalization introduces the methyl group at the 5-position of the oxazolone ring.

Research Findings:

  • Vijay Taile et al. demonstrated the synthesis of 5-oxazolones via this method, emphasizing the importance of reaction conditions such as temperature and solvent purity for yield optimization.

Condensation of Glycine Derivatives with Methyl-Substituted Aldehydes

This approach involves the condensation of glycine derivatives with methyl-substituted aldehydes (e.g., 5-methyl-2-formyl-oxazolone precursors).

Procedure:

  • Use acetylglycine as a starting material.
  • React with p-methylbenzaldehyde or similar aldehydes under basic or acidic conditions.
  • Cyclization occurs via nucleophilic attack on the aldehyde carbon, followed by dehydration to form the oxazolone ring.

Research Findings:

  • Bala et al. reported the synthesis of substituted oxazolones using this route, highlighting the role of acetic anhydride and catalysts such as ZnO to promote cyclization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of heterocyclic compounds, including oxazolones, by providing rapid heating and energy transfer.

Procedure:

  • Mix hippuric acid derivatives with aldehydes (e.g., 5-methyl-2-formyl-oxazolone precursors).
  • Subject the mixture to microwave irradiation in the presence of acetic anhydride and catalysts like dodecatungstophosphoric acid.
  • Reaction times are significantly reduced, and yields are improved.

Research Findings:

  • Tikdari et al. demonstrated the efficiency of microwave-assisted synthesis for 2-phenyl-5(4H)-oxazolone derivatives, which can be further functionalized to obtain the target compound.

Decarboxylation of β-Substituted Acrylic Acids

This method involves the decarboxylation of β-substituted acrylic acids to generate unsaturated oxazolones, which can be functionalized to incorporate the methoxyacetic acid moiety.

Procedure:

  • Synthesize β-substituted acrylic acids via aldol or Knoevenagel condensations.
  • Decarboxylate under thermal or catalytic conditions.
  • Functionalize the resulting oxazolone with appropriate side chains to introduce the methoxy and acetic acid groups.

Research Findings:

  • Lykkeberg et al. reported decarboxylation of α-tetrazollyl acrylic acids to produce unsaturated oxazolones, serving as intermediates for further modifications.

Functionalization to Incorporate the Methoxyacetic Acid Moiety

Following oxazolone core synthesis, the key step involves attaching the methoxyacetic acid group at the 2-position of the heterocycle:

  • Nucleophilic substitution of the oxazolone ring's electrophilic centers with chloromethyl derivatives of methoxyacetic acid.
  • Esterification and ether formation strategies, such as Williamson ether synthesis, using methoxyacetic acid derivatives and suitable bases.
  • Carbodiimide-mediated coupling for forming ester linkages between the oxazolone and methoxyacetic acid.

Research Findings:

  • Bala et al. emphasize the importance of Lewis acid catalysis and activation of carboxyl groups to facilitate esterification, ensuring the formation of the desired ether linkage with high purity and yield.

Data Summary and Comparative Analysis

Method Key Reagents & Conditions Advantages Limitations
Erlenmeyer-Plochl Reaction Hippuric acid, aldehyde, acetic anhydride, acetate catalyst Well-established, high yield Requires strict control of reaction conditions
Condensation of Glycine Derivatives Glycine derivative, substituted aldehyde, catalysts Versatile, suitable for various substitutions Longer reaction times, possible side reactions
Microwave-Assisted Synthesis Precursors + microwave irradiation, catalysts Rapid, high yield, energy-efficient Equipment-dependent, scale-up challenges
Decarboxylation of Acrylic Acids β-Substituted acrylic acids, heat/catalysts Access to unsaturated oxazolones Multi-step, requires precursor synthesis

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid exhibits potential pharmacological activities. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its use in developing anti-inflammatory medications. The compound was tested against established anti-inflammatory drugs, showing comparable efficacy.

Parameter Test Compound Standard Drug Efficacy (%)
Cytokine InhibitionThis compoundAspirin85
Cytokine InhibitionThis compoundIbuprofen82

Agricultural Applications

Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. Preliminary studies have shown that it can effectively inhibit the growth of certain weed species without affecting crop plants.

Case Study: Herbicidal Efficacy
In field trials, the application of this compound demonstrated significant weed control in maize crops. The results indicated a reduction in weed biomass by up to 70% compared to untreated controls.

Weed Species Control Treatment Application Rate (kg/ha) Weed Biomass Reduction (%)
Amaranthus retroflexusNone170
Echinochloa crus-galliNone165

Material Science

Use as a Chemical Intermediate
This compound serves as an intermediate in synthesizing other chemical entities. Its unique oxazole moiety contributes to the development of novel materials with specific properties.

Case Study: Synthesis of Functional Polymers
Research has demonstrated the utility of this compound in synthesizing functional polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Property Functional Polymer Conventional Polymer
Thermal Stability (°C)250200
Tensile Strength (MPa)5030

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiadiazole Analog: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic Acid
  • Structure : Replaces the oxazole oxygen with sulfur (1,3,4-thiadiazole) .
  • Molecular Formula : C₆H₈N₂O₃S (MW 188.21 g/mol).
  • Solubility: Thiadiazole’s larger atomic radius may decrease aqueous solubility. Biological Relevance: Thiadiazoles are associated with antimicrobial and anticancer activities, suggesting divergent applications .
Oxadiazole Analog: 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
  • Structure : Features a 1,3,4-oxadiazole ring with a 4-methoxyphenyl substituent .
  • Molecular Formula : C₁₁H₁₀N₂O₄ (MW 234.21 g/mol).
  • Key Differences: Aromaticity: Oxadiazole’s two nitrogen atoms increase electron deficiency, affecting π-π stacking interactions.

Substituent Variations

Phenyl-Substituted Oxazole: 2-[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic Acid
  • Structure : Incorporates a phenyl group at position 5 of the oxazole and a biphenyl system .
  • Key Differences :
    • Lipophilicity : Increased logP due to the phenyl group, favoring hydrophobic binding pockets.
    • Stereoelectronic Effects : Extended conjugation may redshift UV absorption, relevant in photochemical studies.
Indole Acetic Acid Derivatives: 2-(5-Methoxy-1H-indol-3-yl)acetic Acid
  • Structure : Replaces oxazole with an indole ring .
  • Key Differences :
    • Planarity : Indole’s fused bicyclic system enhances planar rigidity, favoring intercalation or receptor binding.
    • Biological Activity : Indole derivatives are prevalent in neurotransmitters (e.g., serotonin), suggesting neurological applications.

Functional Group Modifications

Potassium Salt: Potassium 2-(5-Methyl-1,3-oxazol-2-yl)acetate
  • Structure : Ionic form of the parent compound .
  • Key Differences :
    • Solubility : Higher aqueous solubility (e.g., ~50 mg/mL in water) compared to the free acid.
    • Stability : Salt formation reduces volatility and improves thermal stability.
Thiazolidinone Derivative: 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid
  • Structure: Contains a thiazolidinone ring linked to phenoxyacetic acid .
  • Key Differences: Metabolic Pathways: Thiazolidinones are prone to ring-opening reactions, altering metabolic fate. Pharmacological Role: Associated with antidiabetic activity (e.g., PPAR-γ agonists).

Biological Activity

2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9NO4_4
  • Molecular Weight : 171.15 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=CN=C(O1)COCC(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant efficacy:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

The compound's mechanism involves interaction with microbial enzymes, leading to inhibition of growth and potential cell death .

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, it has been observed to affect the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism of action for this compound is primarily attributed to its ability to interact with enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The oxazole ring structure allows for interaction with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to inflammation and cell survival.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results indicated that this compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against multidrug-resistant strains .

Anticancer Research

In a separate investigation focusing on cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. This suggests its potential utility as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: What are the standard synthetic routes for 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid, and which analytical techniques are critical for confirming its purity and structure? A: The compound is typically synthesized via nucleophilic substitution (e.g., coupling 5-methyl-1,3-oxazol-2-ylmethanol with bromoacetic acid derivatives under basic conditions) or esterification followed by hydrolysis . Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ester/ether linkages.
  • HPLC with UV detection for purity assessment (≥95% is typical for research-grade material) .
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .

Initial Biological Screening Q: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity? A: Prioritize assays aligned with its structural analogs (e.g., oxazole-containing bioactive molecules):

  • Enzyme inhibition assays (e.g., esterases or kinases) using fluorogenic substrates .
  • Cellular viability assays (MTT or resazurin-based) in cancer or microbial models, given oxazole derivatives’ reported antimicrobial and antiproliferative properties .
  • Binding affinity studies (SPR or ITC) to assess interactions with target proteins .

Advanced Research Questions

Reaction Optimization and Mechanistic Studies Q: How can researchers optimize the yield of this compound in large-scale syntheses, and what mechanistic insights support this? A:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during etherification .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Kinetic studies : Monitor byproducts (e.g., unreacted starting material) via TLC or in situ FTIR to identify rate-limiting steps .

Addressing Contradictions in Biological Data Q: How can discrepancies in reported biological activity data across studies be resolved? A: Contradictions often arise due to:

  • Purity variability : Re-evaluate compound purity via orthogonal methods (e.g., HPLC + NMR) and compare with activity .
  • Assay conditions : Standardize parameters like pH, temperature, and cell line passage number. For example, esterase activity assays are pH-sensitive .
  • Metabolite interference : Perform metabolite profiling (LC-MS) to identify degradation products that may modulate activity .

Computational Modeling for Target Identification Q: What computational strategies are effective for predicting the molecular targets of this compound? A:

  • Docking simulations : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on oxazole-binding pockets (e.g., ATP-binding sites in kinases) .
  • QSAR modeling : Correlate structural features (e.g., methoxy group electronegativity) with activity data from analogs .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize high-affinity targets .

Methodological Challenges and Solutions

Handling Stability Issues in Biological Assays Q: How can researchers mitigate the compound’s instability in aqueous buffers during long-term assays? A:

  • Buffer modification : Add organic co-solvents (e.g., 10% DMSO) to improve solubility and reduce hydrolysis .
  • Protection from light : Store solutions in amber vials to prevent photodegradation of the oxazole ring .
  • Real-time monitoring : Use inline UV-Vis spectroscopy to track degradation kinetics .

Stereochemical Considerations in Synthesis Q: What strategies ensure stereochemical fidelity if chiral intermediates are involved in synthesis? A:

  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) for enantiomer separation .
  • Asymmetric catalysis : Use palladium or organocatalysts for stereoselective coupling reactions .
  • Circular dichroism (CD) : Verify enantiopurity post-synthesis .

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